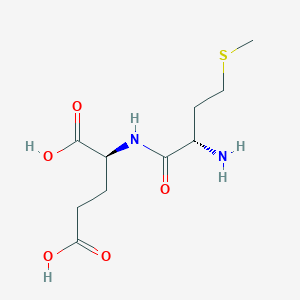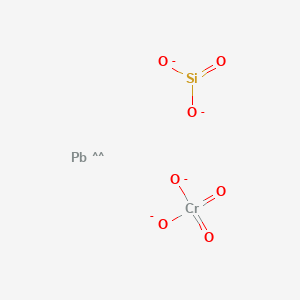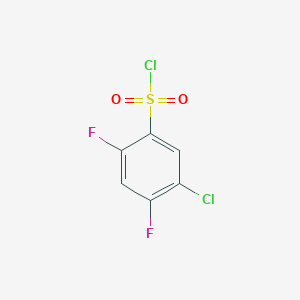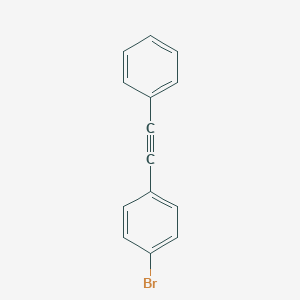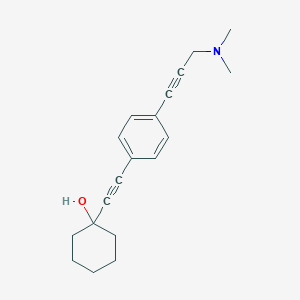
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-, also known as DAPPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DAPPA is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- is a selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is a family of serine/threonine kinases that are activated by various signals, including diacylglycerol and calcium ions. PKC is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the activity of PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation.
生化学的および生理学的効果
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In neurons, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- enhances synaptic transmission and plasticity, and enhances learning and memory. In immune cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- modulates the function of T cells and natural killer cells, and enhances the immune response against viral infections.
実験室実験の利点と制限
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has several advantages for lab experiments, including its selectivity for PKC, its ability to penetrate the blood-brain barrier, and its low toxicity. However, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- also has some limitations, including its limited solubility in water, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-. One direction is to further optimize its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential applications in other fields, such as infectious diseases and metabolic disorders. Finally, the development of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- derivatives with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- involves a series of chemical reactions, starting from the commercially available starting material, 4-(dimethylamino)phenylacetylene. The first step involves the reaction of this compound with 4-bromo-1-butene in the presence of a palladium catalyst to yield the intermediate, 1-(4-(dimethylamino)phenyl)-1-hexene. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to yield the final product, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-.
科学的研究の応用
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate synaptic transmission and plasticity, and to enhance learning and memory in animal models. In immunology, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate the function of immune cells, including T cells and natural killer cells, and to enhance the immune response against viral infections.
特性
CAS番号 |
14893-26-6 |
|---|---|
製品名 |
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- |
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
1-[2-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-20(2)16-6-7-17-8-10-18(11-9-17)12-15-19(21)13-4-3-5-14-19/h8-11,21H,3-5,13-14,16H2,1-2H3 |
InChIキー |
QWYKSAVKYBACJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
正規SMILES |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
その他のCAS番号 |
14893-26-6 |
同義語 |
1-[[p-[3-(Dimethylamino)-1-propynyl]phenyl]ethynyl]-1-cyclohexanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



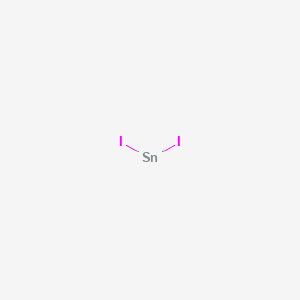
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
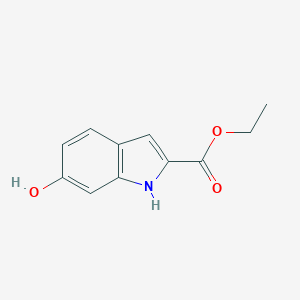
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
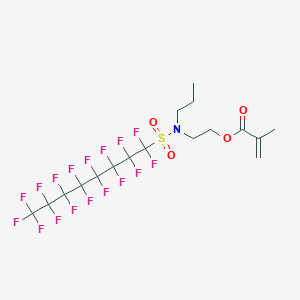
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
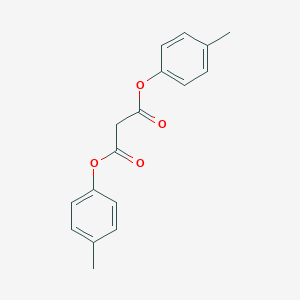
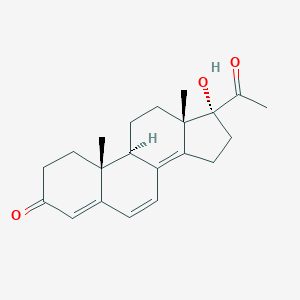
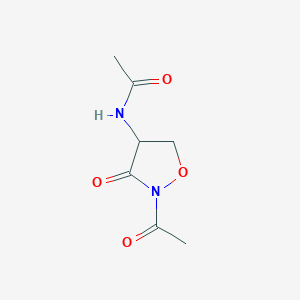
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
